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Compound of Interest

Levamlodipine Besylate
Compound Name: _
Hemipentahydrate

Cat. No.: B15611209

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed high-performance liquid chromatography (HPLC) method for
the quantitative analysis of levamlodipine besylate in tablet dosage forms. The protocols are
based on established and validated methods to ensure accuracy, precision, and robustness for
routine quality control and research applications.

Introduction

Levamlodipine, the S-enantiomer of amlodipine, is a long-acting calcium channel blocker used
in the management of hypertension and angina.[1][2] Accurate and reliable analytical methods
are crucial for ensuring the quality, safety, and efficacy of levamlodipine besylate
pharmaceutical products. This application note details a robust reversed-phase HPLC (RP-
HPLC) method for the determination of levamlodipine besylate in tablets. The method is
suitable for assay, impurity profiling, and stability studies.

Principle of the Method

The method utilizes reversed-phase chromatography to separate levamlodipine from its
potential impurities and tablet excipients. A C18 stationary phase is employed with a mobile
phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an
aqueous buffer. Detection is typically performed using a UV detector at a wavelength where
levamlodipine exhibits maximum absorbance, commonly around 238 nm.[3][4] Quantification is
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achieved by comparing the peak area of levamlodipine in the sample solution to that of a
reference standard.

Experimental Protocols
Materials and Reagents

o Reference Standard: Levamlodipine Besylate Working Standard

Solvents: HPLC grade acetonitrile, HPLC grade methanol

Buffers: Potassium dihydrogen phosphate (analytical grade), Ammonium acetate (analytical
grade), Triethylamine (analytical grade), Orthophosphoric acid (analytical grade)

Water: HPLC grade or purified water

Sample: Levamlodipine Besylate Tablets

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or
Photodiode Array (PDA) detector is required. The following tables summarize typical
chromatographic conditions.

Table 1: Recommended Chromatographic Conditions
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Parameter

Condition 1
(Isocratic)

Condition 2
(Isocratic)

Condition 3
(Gradient)

Stationary Phase

C18, 5 um, 4.6 x 250
mm

C18,5pum, 4.6 x 150

mm

C18, 2.6 ym, 4.6 x
100 mm (Core-shell)

Methanol:0.03M

Acetonitrile:Methanol: Potassium A: 0.4% Ammonium
Mobile Phase Phosphate Buffer (pH Dihydrogen Hydroxide in WaterB:
3.0) (15:35:50 viviv) Phosphate (75:25 v/v)  Methanol[5]
[3]
Flow Rate 1.0 mL/min[1] 1.0 mL/min[3] 1.0 mL/min
Detection Wavelength 237 nm|[6][7] 238 nm[3] 237 nm[8][5]
Column Temperature 30 °C[3][7] Ambient 30°C
Injection Volume 20 pL[3] 20 pL 10 pyL
Run Time ~15 min ~10 min ~15 min
Elution Mode Isocratic Isocratic Gradient

Note: The pH of the buffer should be adjusted using an appropriate acid or base, such as

orthophosphoric acid.

Preparation of Solutions

e For Condition 1: Prepare a 70mM potassium dihydrogen orthophosphate buffer and adjust

the pH to 3.0 with orthophosphoric acid. Mix acetonitrile, methanol, and the prepared buffer

in the specified ratio. Filter through a 0.45 um membrane filter and degas.[1]

o For Condition 2: Prepare a 0.03M potassium dihydrogen phosphate solution. Mix with

methanol in the specified ratio. Filter and degas.[3]

o For Condition 3: Prepare mobile phase A (0.4% ammonium hydroxide in water) and mobile

phase B (methanol). Filter and degas separately. The gradient program should be optimized

for the specific application.[8][5]
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Accurately weigh about 25 mg of Levamlodipine Besylate Working Standard and transfer it to a
100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to
dissolve. Dilute to volume with the mobile phase and mix well. Further dilute a known volume of
this stock solution with the mobile phase to obtain a final concentration of about 0.025 mg/mL.

Weigh and finely powder not fewer than 20 levamlodipine besylate tablets. Accurately weigh a
portion of the powder equivalent to about 25 mg of levamlodipine and transfer it to a 100 mL
volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure
complete dissolution of the active ingredient.[9] Dilute to volume with the mobile phase, mix
well, and filter through a 0.45 um syringe filter, discarding the first few mL of the filtrate.[2][7]
Further dilute a known volume of this solution with the mobile phase to obtain a final
concentration of about 0.025 mg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution
multiple times (typically 5 or 6 injections). The system is deemed suitable for use if the
acceptance criteria in Table 2 are met.

Table 2: System Suitability Parameters

Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0[7][9]
Theoretical Plates Not less than 2000[7][9]

Relative Standard Deviation (RSD) of Peak

Not more than 2.0%][7]
Areas

Data Presentation

The following table summarizes typical performance data for a validated HPLC method for
levamlodipine besylate analysis.

Table 3: Method Validation Summary
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Parameter Result
Linearity Range 0.5 - 50 pg/mL
Correlation Coefficient (r?) >0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) <2.0%

Limit of Detection (LOD) ~0.02 pg/mLJ[1]
Limit of Quantitation (LOQ) ~0.07 pg/mL[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of levamlodipine

besylate tablets.
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Caption: Workflow for HPLC analysis of levamlodipine besylate tablets.

Logical Relationships in Method Development

This diagram outlines the key logical steps involved in developing a robust HPLC method.
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Caption: Logical steps in HPLC method development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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